2-(1-Methoxypropan-2-yloxy)propan-2-ol
Description
Contextualization within Dipropylene Glycol Monomethyl Ether (DPM) Isomerism and Structure
The most relevant commercial context for propylene-based glycol ethers is Dipropylene Glycol Monomethyl Ether (DPM). drugfuture.comwikipedia.org DPM is not a single chemical substance but a mixture of up to four structural isomers, produced from the reaction of methanol (B129727) with propylene (B89431) oxide. drugfuture.comepa.gov These isomers all share the same chemical formula, C7H16O3, but differ in the arrangement of their atoms and the location of their ether and alcohol functional groups. epa.govnih.gov
The commercial DPM mixture predominantly consists of isomers that are primary or secondary alcohols. epa.govoecd.org The four main isomers found in commercial DPM are:
1-(2-methoxypropoxy)propan-2-ol
1-(2-methoxy-1-methylethoxy)propan-2-ol
2-(2-methoxypropoxy)propan-1-ol
2-(2-methoxy-1-methylethoxy)propan-1-ol epa.govoecd.org
The compound 2-(1-Methoxypropan-2-yloxy)propan-2-ol, while also an isomer of DPM by molecular formula, is structurally distinct from these four. Its key feature is a tertiary alcohol group, where the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. unacademy.comcollegedunia.combyjus.com This structural feature distinguishes it from the primary and secondary alcohols that constitute the bulk of commercial DPM, giving it unique chemical and physical properties.
| Compound Name | CAS Number | Alcohol Type | Structural Notes |
|---|---|---|---|
| 1-(2-methoxy-1-methylethoxy)propan-2-ol | 20324-32-7 | Secondary | Major component of commercial DPM. epa.gov |
| 1-(2-methoxypropoxy)propan-2-ol | 13429-07-7 | Secondary | Major component of commercial DPM. epa.gov |
| 2-(2-methoxy-1-methylethoxy)propan-1-ol | 55956-21-3 | Primary | Minor component of commercial DPM. epa.govchemsrc.com |
| 2-(2-methoxypropoxy)propan-1-ol | 13588-28-8 | Primary | Minor component of commercial DPM. epa.gov |
| This compound | Not Available | Tertiary | A structural isomer of DPM, not typically found in the commercial mixture. |
Historical Development of Academic Interest in Branched Glycol Ethers
The use and study of glycol ethers date back to the 1920s, with initial development focusing on ethylene (B1197577) oxide-based (E-series) compounds. wikipedia.org Over the past several decades, a significant shift has occurred towards propylene oxide-based (P-series) glycol ethers, largely due to their comparatively lower toxicity profiles. researchgate.netnih.gov
Academic and industrial interest in glycol ethers has historically been driven by their efficacy as solvents in a vast array of products, including paints, cleaners, inks, and cosmetics. atamanchemicals.comdrugfuture.com More recently, research has expanded to explore more complex and specialized structures, such as branched glycol ethers. This interest is part of a broader trend in polymer and materials science focusing on the synthesis of highly branched molecules to achieve specific physical and chemical properties. acs.org The development of synthetic methods to create polymers with controlled branching allows for the fine-tuning of characteristics like viscosity, solubility, and reactivity. acs.org While much of the historical literature focuses on the primary commercial isomers of glycol ethers, the growing interest in custom-designed molecules for advanced applications has naturally led to academic exploration of less common, branched isomers like this compound.
Fundamental Chemical Significance for Ether-Alcohol Research
The significance of this compound in the field of ether-alcohol research stems directly from its unique molecular structure. Glycol ethers in general are of fundamental interest because they combine the low reactivity of the ether linkage with the chemical functionality of the alcohol's hydroxyl group. atamanchemicals.comsigmaaldrich.cnpurdue.edu This dual nature accounts for their unique solvency properties, allowing them to mix with both water and many organic solvents. sigmaaldrich.cn
The tertiary alcohol structure of this compound introduces several key variables for chemical research when compared to its primary and secondary isomers:
Reactivity: Tertiary alcohols are resistant to oxidation under conditions that would readily oxidize primary and secondary alcohols. libretexts.org Primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols are oxidized to ketones. libretexts.org The carbon atom bonded to the hydroxyl group in a tertiary alcohol lacks a hydrogen atom, making it stable against common oxidizing agents. libretexts.orgmsu.edu This difference in reactivity is a critical point of study.
Steric Hindrance: The three alkyl groups attached to the hydroxyl-bearing carbon create more steric bulk around the functional group compared to primary or secondary alcohols. masterorganicchemistry.com This increased steric hindrance can influence the kinetics of reactions involving the alcohol group and affect the compound's properties as a solvent by altering how it interacts with solute molecules.
Carbocation Stability: Tertiary alcohols react more readily in reactions proceeding via a carbocation intermediate, such as dehydration or reaction with hydrogen halides. stackexchange.comck12.org The tertiary carbocation formed upon the loss of the hydroxyl group is more stable than primary or secondary carbocations due to the electron-donating inductive effects of the three alkyl groups. stackexchange.com
Hydrogen Bonding: While all alcohols can act as hydrogen bond donors (via the -OH hydrogen) and acceptors (via the oxygen lone pairs), the increased steric bulk around the tertiary hydroxyl group can influence the strength and geometry of these bonds. unacademy.com This can affect physical properties like boiling point and solubility. masterorganicchemistry.comaskiitians.com
Studying this compound allows researchers to isolate and understand the specific contributions of a tertiary alcohol group within a glycol ether molecule, providing valuable insights into structure-property relationships that govern the behavior of this versatile class of compounds.
Structure
3D Structure
Properties
CAS No. |
55956-22-4 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(1-methoxypropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C7H16O3/c1-6(5-9-4)10-7(2,3)8/h6,8H,5H2,1-4H3 |
InChI Key |
RMZLXIGUZXIJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(C)(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Isomer Specific Preparation
Chromatographic Methods for Isomer Resolution (e.g., HPLC, GC)
Chromatography is a powerful tool for the separation of closely related isomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been utilized for the analysis and separation of glycol ether isomers.
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a well-established method for the separation and identification of DPGME isomers. gcms.czgoogle.com Capillary columns with polar stationary phases are typically used to achieve baseline separation of the four isomers. gcms.cz The choice of the stationary phase and the temperature programming of the GC oven are critical parameters for achieving optimal resolution. gcms.cz Preparative GC can be used to isolate small quantities of the pure isomers for research and analytical standards.
While less commonly reported for this specific isomer mixture, HPLC can also be a viable separation technique, particularly for non-volatile or thermally labile compounds. For glycol ethers, which lack a strong chromophore for UV detection, pre-column derivatization is often employed to enhance detectability. nih.gov Reversed-phase HPLC with columns that offer shape selectivity, such as those with phenyl or cyano stationary phases, could potentially be used for the separation of the DPGME isomers.
Distillation Strategies for Isomer Enrichment
Distillation is a fundamental separation technique in the chemical industry. However, the close boiling points of the DPGME isomers make their separation by conventional fractional distillation energy-intensive and often incomplete.
Fractional distillation under reduced pressure can be employed to lower the boiling points and minimize thermal degradation of the compounds. While complete separation of all four isomers may not be feasible in a single distillation column, it is possible to achieve enrichment of certain isomers. For example, fractions enriched in the lower-boiling isomers can be collected at the top of the column, while the higher-boiling isomers are concentrated in the bottom.
Reactive distillation is an advanced technique that combines chemical reaction and distillation in a single unit. This can be particularly effective for separating isomers where one isomer is more reactive than the others. By selectively reacting one isomer to form a new compound with a significantly different boiling point, the separation of the remaining unreacted isomers becomes much easier. researchgate.net This strategy has been explored for the separation of the precursor PGME isomers and could theoretically be adapted for the enrichment of DPGME isomers. researchgate.net
Chemical Reactivity and Transformation Pathways
Reactions of the Hydroxyl Functionality
The secondary hydroxyl group is a primary site of reactivity in 2-(1-methoxypropan-2-yloxy)propan-2-ol, readily undergoing esterification and oxidation reactions.
Esterification Reactions and Kinetic Studies
The esterification of the hydroxyl group in propylene (B89431) glycol ethers is a significant industrial reaction. Studies on the closely related compound 1-methoxy-2-propanol (PGME) reacting with acetic acid to form 1-methoxy-2-propyl acetate (B1210297) (PMA) provide detailed insights into this transformation. The reaction is typically catalyzed by a strong acid, often a macroporous ion-exchange resin such as Amberlyst-35.
Research has shown that under optimized conditions—such as a reaction temperature of 353 K, a 1:3 molar ratio of PGME to acetic acid, and a 10 wt% catalyst loading—the equilibrium yield of PMA can reach 78% researchgate.net. Kinetic studies of this reaction demonstrate that the data fits well with a Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, which suggests the process is controlled by the surface reaction on the catalyst researchgate.netpreprints.org. The apparent activation energy for this esterification has been determined to be approximately 62.0 kJ/mol preprints.org.
Another pathway to form the corresponding ester is through transesterification. The transesterification of propylene glycol methyl ether with ethyl acetate or methyl acetate has been investigated using both homogeneous and heterogeneous catalysts nih.govacs.org. Homogeneous catalysts like sodium alkoxide show high activity, while heterogeneous catalysts such as anion exchange resins (e.g., AMBERLITE™ IRA-904) offer the advantage of easier separation from the product aiche.org. Compared to direct esterification, transesterification can achieve higher conversion rates at lower temperatures researchgate.net. For the transesterification of PGME with methyl acetate, the reaction is endothermic with a reported activation energy of 55.7 kJ/mol acs.org.
Table 1: Kinetic and Thermodynamic Parameters for Esterification of Propylene Glycol Methyl Ether (PGME)
Oxidation Reactions and Product Characterization
The secondary alcohol functionality can be oxidized to yield the corresponding ketone. The oxidation of 1-methoxy-2-propanol provides a direct analogy, where it is converted to methoxyacetone. Due to the electron-withdrawing inductive effect of the adjacent methoxy (B1213986) group and potential intramolecular hydrogen bonding, 1-methoxy-2-propanol is relatively difficult to oxidize google.com.
However, a method for the gas-phase oxidative dehydrogenation of 1-methoxy-2-propanol to methoxyacetone has been developed. This process uses an electrolytic silver catalyst at temperatures between 300-600°C. Under these conditions, conversion rates can reach 98%, with a selectivity for methoxyacetone of up to 70% google.com.
Furthermore, studies on the aerobic oxidative dehydrogenation of other symmetric 1,3-diether-2-alcohols have been conducted in water using heterogeneous catalysts. Platinum (Pt) and platinum-bismuth (Pt-Bi) particles supported on silica have been shown to be effective for the conversion of these secondary alcohols to their analogous ketones acs.org. These catalytic systems offer a green chemistry approach, using water as a solvent and oxygen as the terminal oxidant acs.orgamazonaws.com. A variety of other reagents are also commonly employed for the oxidation of secondary alcohols, including systems based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and pyridinium chlorochromate (PCC) organic-chemistry.org.
Table 2: Catalytic Oxidation of 1-Methoxy-2-propanol
Reactivity of the Ether Linkages
The compound this compound contains two ether linkages: a terminal methyl ether and an internal ether bond connecting the two propylene units. These linkages are generally stable but can be cleaved under specific, typically acidic, conditions.
Cleavage Reactions and Mechanistic Investigations
The cleavage of ethers is most commonly achieved by reaction with strong acids, particularly hydrogen halides like HBr and HI libretexts.orglibretexts.org. The reaction begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol) masterorganicchemistry.commasterorganicchemistry.com. The subsequent nucleophilic attack by the halide ion can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen libretexts.org.
For this compound, the two ether linkages present different steric environments.
Terminal Methyl Ether: The CH₃-O bond would likely be cleaved via an Sₙ2 mechanism. The halide nucleophile would attack the less sterically hindered methyl carbon, resulting in the formation of a methyl halide (e.g., methyl iodide) and the corresponding diol.
Internal Ether Linkage: The internal C-O-C bond connects two secondary carbons. Cleavage at this site would also likely proceed via an Sₙ2 pathway, with the nucleophile attacking one of the secondary carbons. This would break the molecule into two smaller propylene glycol derivatives.
While acidic cleavage is a standard reaction, in vivo and in vitro metabolic studies on dipropylene glycol monomethyl ether (DPGME), a mixture of isomers that includes the backbone of the title compound, suggest that the hydrolysis of the central ether linkage to form propylene glycol monomethyl ether (PGME) and propylene glycol is a minor metabolic pathway epa.gov. This indicates a significant stability of the dipropylene glycol backbone under physiological conditions epa.gov.
Transetherification Studies
Transetherification, the exchange of an alkoxy group between an ether and an alcohol, is a potential transformation pathway. However, for glycol ethers of this type, this reaction is not widely documented in the scientific literature. Research on the reactivity of these compounds has predominantly focused on transformations of the hydroxyl group, such as the previously discussed transesterification, which is a more common and industrially relevant reaction pathway nih.govresearchgate.net.
Catalytic Transformations Involving this compound
Various catalytic systems can be employed to transform this compound, primarily targeting its functional groups.
Acid Catalysis: As detailed in the esterification section (3.1.1), solid acid catalysts like the ion-exchange resin Amberlyst-15 are highly effective for promoting the reaction of the hydroxyl group with carboxylic acids researchgate.netpreprints.org.
Base Catalysis: Homogeneous basic catalysts, such as sodium alkoxide, or heterogeneous anion exchange resins are used to catalyze the transesterification of the hydroxyl group with an ester aiche.orgresearchgate.net.
Metal Catalysis: The oxidation of the secondary alcohol to a ketone can be achieved through heterogeneous catalysis using metals. Electrolytic silver has been proven effective in the gas-phase oxidative dehydrogenation of the analogous 1-methoxy-2-propanol google.com. In aqueous-phase reactions, platinum and platinum-bismuth catalysts supported on silica are also active for the aerobic oxidation of secondary ether-alcohols acs.org.
These catalytic transformations highlight the versatility of this compound as a substrate for synthesizing a range of derivative compounds.
Article on this compound Forthcoming Pending Further Research
An in-depth article focusing on the chemical compound this compound, intended to detail its chemical reactivity, transformation pathways, and role as a solvent, cannot be completed at this time due to a lack of specific scientific literature on this particular substance.
Initial research efforts to gather data on the acid-catalyzed and base-catalyzed reactions of this compound, as well as its applications and kinetic effects as a solvent, did not yield sufficient detailed findings. The available scientific literature primarily focuses on related propylene glycol ethers, such as propylene glycol monomethyl ether (PGME) and its acetate (PGMEA), rather than the specific tertiary alcohol structure of this compound.
While general principles of acid- and base-catalyzed reactions of ethers and tertiary alcohols could be hypothesized, the strict requirement for scientifically accurate and specific information on this compound prevents such extrapolation. To provide a thorough and accurate article that adheres to the requested outline, further empirical studies and research dedicated to this specific compound are necessary.
Future research would need to investigate the following areas to enable the generation of the requested article:
Role as a Solvent in Specific Chemical Syntheses and Reaction Kinetics:Investigations into the use of this compound as a solvent, including its impact on reaction rates and its utility in various synthetic processes.
Until such specific research is published and accessible, the generation of a detailed and authoritative article on the chemical reactivity and solvent properties of this compound remains unfeasible.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer-Specific Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules, including the specific isomers of methoxypropoxypropanol. For 2-(1-Methoxypropan-2-yloxy)propan-2-ol, ¹H and ¹³C NMR would provide definitive information about its unique connectivity, distinguishing it from other isomers.
Expected ¹H NMR Spectral Characteristics: The proton NMR spectrum would be expected to show distinct signals corresponding to the different proton environments in the molecule. Key features would include:
Methyl Groups: Signals for the three distinct methyl groups (-CH₃). The two methyl groups on the tertiary carbon bearing the hydroxyl group would likely be equivalent and appear as a singlet. The methyl group on the other propyl chain would appear as a doublet, coupled to the adjacent methine proton. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet.
Methylene (B1212753) and Methine Protons: Complex multiplets for the methylene (-CH₂-) and methine (-CH-) protons of the propylene (B89431) glycol ether backbone.
Hydroxyl Proton: A broad singlet for the tertiary alcohol (-OH) proton, the chemical shift of which would be dependent on solvent and concentration.
Expected ¹³C NMR Spectral Characteristics: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom. This would allow for the confirmation of the carbon skeleton and the position of the ether and alcohol functional groups. The tertiary carbon attached to the hydroxyl group and the ether oxygen would have a characteristic chemical shift.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning specific proton and carbon signals and confirming the bonding network within the molecule, solidifying the isomer-specific structural assignment.
Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₈H₁₈O₃, the expected molecular weight is approximately 162.27 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 162 would be observed. The fragmentation pattern would be characteristic of the structure, involving cleavages of C-C and C-O bonds. Key expected fragments would arise from:
Loss of a methyl group ([M-15]⁺).
Loss of a methoxy group ([M-31]⁺).
Cleavage of the ether bond, leading to characteristic fragment ions that can pinpoint the location of the linkage.
Dehydration (loss of H₂O, [M-18]⁺), a common fragmentation pathway for alcohols.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn provides the precise elemental composition, confirming the molecular formula and aiding in the identification of unknown reaction products and intermediates.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling in Research Samples
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating volatile compounds in a mixture and identifying each component. In the context of research involving this compound, GC-MS would be crucial for assessing the purity of synthesized samples and identifying any impurities, such as starting materials, byproducts, or isomers.
A specific GC method would be developed using an appropriate column (e.g., a polar capillary column) and temperature program to achieve separation of the target compound from potential contaminants. The retention time of the compound would be a characteristic identifier under specific GC conditions. The mass spectrometer detector would then provide a mass spectrum for the compound eluting at that retention time, confirming its identity. The integration of the peak area in the chromatogram allows for the quantification of the compound's purity and the relative amounts of any detected impurities.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are particularly useful for monitoring the progress of chemical reactions in real-time.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.
C-H Stretch: Sharp absorption bands between 2800-3000 cm⁻¹ due to the stretching vibrations of the methyl and methylene groups.
C-O Stretch: Strong absorption bands in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the C-O stretching of the ether and the tertiary alcohol.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C-C and C-O skeletal vibrations often give rise to strong and sharp signals, providing a detailed fingerprint of the molecule.
During a synthesis reaction, these techniques could be used to monitor the disappearance of reactant-specific functional groups and the appearance of product-specific bands, such as the characteristic O-H stretch of the alcohol, allowing for in-situ reaction monitoring and endpoint determination.
Theoretical and Computational Chemistry of 2 1 Methoxypropan 2 Yloxy Propan 2 Ol
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
There is no available research on the quantum chemical calculations of 2-(1-methoxypropan-2-yloxy)propan-2-ol. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to determine the optimized geometry, bond lengths, bond angles, and electronic properties of the molecule.
Conformational Analysis and Energetics
A conformational analysis of this compound, which would identify the most stable three-dimensional arrangements of the molecule and the energy differences between them, has not been reported in the scientific literature.
Electronic Structure and Bonding Characteristics
Detailed analysis of the electronic structure, including the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the nature of the chemical bonds in this compound, is not available from computational studies.
Molecular Dynamics Simulations for Solvation Phenomena
No molecular dynamics simulation studies have been published that investigate the solvation of this compound. These simulations would provide valuable information on how the molecule interacts with solvent molecules, such as water, and would help in understanding its solubility and behavior in solution.
Computational Modeling of Reaction Pathways and Transition States
There is a lack of computational studies on the reaction pathways and transition states involving this compound. Such research would be crucial for understanding its reactivity, degradation pathways, and potential for chemical synthesis.
The requested article on the environmental fate and chemical degradation of "this compound" cannot be generated at this time. A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental or modeled data for this particular chemical compound.
Information regarding aerobic and anaerobic biodegradation, microbial degradation mechanisms, metabolite identification, atmospheric chemistry, photochemical degradation, and environmental partitioning behavior for "this compound" is not available.
While data exists for structurally related compounds, such as propylene (B89431) glycol, 1-methoxy-2-propanol (PGME), and 2-methoxypropanol, it is scientifically unsound to extrapolate these findings to "this compound" without specific research on the target compound. Doing so would introduce inaccuracies and violate the core requirement for scientifically accurate content focused solely on the requested chemical.
Therefore, to adhere to the strict instructions of providing thorough, informative, and scientifically accurate content based on diverse sources, and to avoid introducing information outside the explicit scope, this article cannot be written until such research becomes available in the public domain.
Derivatization and Synthetic Applications in Chemical Research
Synthesis of Functionalized Derivatives for Material Science Precursors
Specific research detailing the synthesis of functionalized derivatives from 2-(1-Methoxypropan-2-yloxy)propan-2-ol for use as material science precursors is not extensively documented in available literature. However, the general reactivity of related glycol ethers, which possess both ether and alcohol functional groups, allows them to serve as versatile building blocks. atamanchemicals.com In principle, the tertiary hydroxyl group of this compound could undergo reactions like esterification or etherification to produce monomers for polymerization, although specific examples are not readily found.
Intermediacy in Complex Organic Synthesis
The role of this compound as a specific intermediate in complex organic synthesis, such as in the production of pharmaceuticals or agrochemicals, is not clearly established in scientific and technical databases. Glycol ethers, as a class, are utilized as intermediates. mallakchemicals.com For instance, they can be reacted with acids to form esters or with aldehydes to yield acetals. mallakchemicals.com Propylene (B89431) glycol methyl ether (PGME) is a known intermediate in the manufacturing of other chemical products, including propylene glycol methyl ether acetate (B1210297) (PMA), a widely used solvent. add-tek.com
Research into Novel Solvents based on Glycol Ether Architecture
Research into novel solvents is a significant area of modern chemistry, driven by the need for safer, more environmentally friendly, and higher-performance alternatives to traditional organic solvents. mgesjournals.com Glycol ethers, particularly the propylene oxide-based (P-series) family to which this compound belongs, are at the forefront of this research due to their unique combination of properties. atamanchemicals.com
The architecture of glycol ethers, featuring both an ether and an alcohol functionality, imparts a bifunctional nature that allows them to dissolve a wide range of both polar and non-polar substances. add-tek.comatamankimya.com This makes them effective coupling agents in formulations, where they can stabilize mixtures of otherwise immiscible components like water and oil. atamanchemicals.com
Key research findings and trends in glycol ether-based solvents include:
Low Toxicity Profiles: P-series glycol ethers are generally recognized for having lower toxicity profiles compared to their ethylene (B1197577) oxide-based (E-series) counterparts. atamanchemicals.com This has made them favorable replacements in formulations for cleaners, coatings, and personal care products. vmr.biz
Environmental Performance: The push for "green chemistry" has spurred the development of eco-friendly glycol ethers with low volatile organic compound (VOC) emissions and high biodegradability. vmr.bizgaspublishers.com These solvents help industries comply with stricter environmental regulations. vmr.biz
High-Performance Applications: In the electronics industry, high-purity glycol ethers are essential for cleaning semiconductor wafers and manufacturing circuit boards. atamanchemicals.com Their ability to dissolve various resins makes them crucial components in the formulation of advanced paints, inks, and coatings, where they help control viscosity, improve flow, and enhance film formation. atamanchemicals.comatamanchemicals.com
Customizable Properties: The versatility of the glycol ether structure allows for the synthesis of a wide array of solvents with tailored properties. By varying the alcohol starting material and the number of propylene oxide units, researchers can fine-tune characteristics such as boiling point, evaporation rate, viscosity, and solvency to meet the specific demands of an application. atamanchemicals.com
The ongoing research into glycol ether solvents focuses on enhancing their sustainability, for example, by exploring bio-based feedstocks, and expanding their application in novel technologies and high-performance materials. vmr.biznih.gov
Interactive Data Table: Properties of Representative Glycol Ether Solvents
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Water Solubility | Primary Uses |
| Propylene Glycol Methyl Ether (PGME) | 107-98-2 | C4H10O2 | 120 | Complete | Solvent, coupling agent, chemical intermediate |
| Dipropylene Glycol Methyl Ether (DPM) | 34590-94-8 | C7H16O3 | 190 | Complete | Solvent, coalescent, cleaner formulations |
| Propylene Glycol Methyl Ether Acetate (PMA) | 108-65-6 | C6H12O3 | 146 | Moderate | Solvent for resins, coatings, and inks |
| Propylene Glycol n-Propyl Ether (PGP) | 1569-01-3 | C6H14O2 | 149 | Complete | Solvent, coalescent in coatings, cleaner formulations |
Q & A
Q. What are the optimal synthetic routes for 2-(1-Methoxypropan-2-yloxy)propan-2-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via etherification of propan-2-ol derivatives with methoxypropan-2-yloxy groups. Key variables include temperature (25–80°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., acid/base catalysts). For example, nucleophilic substitution reactions under anhydrous conditions are recommended to minimize hydrolysis of the methoxy group. Reaction time should be monitored via TLC or HPLC to prevent over- or under-functionalization .
Q. How stable is this compound under standard laboratory storage conditions?
- Methodological Answer : The compound is stable at room temperature (20–25°C) in inert atmospheres (e.g., nitrogen) and dark conditions. However, prolonged exposure to moisture or light may induce hydrolysis of the ether linkage. Stability tests using NMR or FT-IR over 6–12 months are advised to track degradation byproducts. Store in amber glass vials with desiccants .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound is classified as acutely toxic (Category 4, H302) and causes skin/eye irritation (H315, H319). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Avoid contact with strong oxidizers (e.g., peroxides) due to uncharacterized reactivity .
Advanced Research Questions
Q. How does the compound’s reactivity vary under acidic vs. basic conditions, and what mechanisms drive these transformations?
- Methodological Answer : Under acidic conditions (pH < 3), the methoxy group undergoes hydrolysis to form propan-2-ol and formaldehyde derivatives. In basic media (pH > 10), nucleophilic attack on the ether oxygen may lead to cleavage. Mechanistic studies using deuterated solvents (e.g., D2O) and kinetic isotope effects can elucidate reaction pathways. LC-MS is recommended to identify intermediates .
Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?
- Methodological Answer : Combine GC-MS (for volatile impurities) and UPLC-QTOF (for non-volatile residues). Calibrate against certified reference standards. For example, detect residual methoxypropan-2-yl chloride (a common byproduct) via retention time alignment (tR ≈ 8.2 min on a DB-5 column) and mass fragmentation (m/z 123, 95) .
Q. How can contradictory data on the compound’s thermal stability (e.g., decomposition vs. sublimation) be resolved experimentally?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres. For example, a heating rate of 10°C/min in nitrogen may reveal sublimation at 150–170°C, while oxidative decomposition occurs above 250°C. Cross-validate with high-temperature NMR (up to 200°C) .
Key Research Challenges
- Stereochemical Purity : The compound’s branched ether structure may lead to diastereomer formation during synthesis. Chiral HPLC (e.g., Chiralpak IA column) is required to resolve enantiomers .
- Hazardous Byproducts : Unreported decomposition products (e.g., formaldehyde) necessitate thorough GC-MS profiling post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
